2-(3-chlorophenyl)-1H-benzimidazole

Descripción general

Descripción

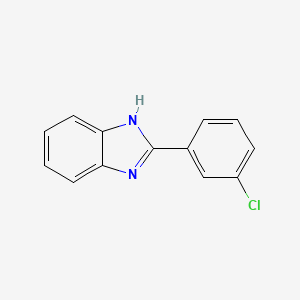

2-(3-chlorophenyl)-1H-benzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 3-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. Commonly used acids for this reaction include hydrochloric acid or acetic acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to improve efficiency and yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring or the chlorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 2-(3-Chlorophenyl)-1H-benzimidazole exhibits significant anticancer properties. In vitro studies indicate that this compound can inhibit tumor cell proliferation through mechanisms that involve interference with cellular signaling pathways essential for cancer cell survival. For instance, it has been shown to affect various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been evaluated for their antimicrobial activities. Studies indicate that this compound demonstrates notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Its antifungal activity has also been reported, showing effectiveness against strains such as Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds within this class have shown to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reaction : A common synthetic route involves the condensation of 4-chlorobenzaldehyde with o-phenylenediamine under reflux conditions. This method typically yields moderate to good results (approximately 65% yield) after purification steps like recrystallization.

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods using non-toxic catalysts in aqueous media, which enhance the sustainability of producing benzimidazole derivatives .

In Vitro and In Vivo Studies

Numerous studies have investigated the biological activities of this compound through both in vitro and in vivo models:

- Anticancer Studies : One study focused on its effect on breast cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating strong potential for further development as an anticancer drug .

- Antimicrobial Evaluations : In another research effort, the compound was tested against various bacterial strains, demonstrating potent activity that supports its use as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to specific biological targets. These computational analyses help elucidate the mechanisms by which this compound exerts its biological effects and guide further modifications to enhance its efficacy .

Potential Applications Beyond Medicine

Apart from its pharmacological applications, compounds like this compound are being investigated for their optical and electronic properties, which could make them suitable for applications in organic light-emitting diodes (OLEDs) or as hole-transport materials in organic solar cells. This expands the scope of benzimidazole derivatives beyond traditional medicinal chemistry into materials science.

Mecanismo De Acción

The mechanism of action of 2-(3-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application. Studies have shown that it can interact with voltage-gated sodium channels and L-type calcium channels, which are important in neurological and cardiovascular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenyl)-1H-benzimidazole

- 2-(4-chlorophenyl)-1H-benzimidazole

- 2-(3-bromophenyl)-1H-benzimidazole

Uniqueness

2-(3-chlorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and its overall stability.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the development of new materials and pharmaceuticals. Further research into its mechanism of action and applications will continue to uncover new uses and benefits of this compound.

Actividad Biológica

2-(3-Chlorophenyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core substituted with a 3-chlorophenyl group. This specific substitution plays a crucial role in its biological activity. The presence of the chlorine atom enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a series of benzimidazole derivatives were evaluated for their effects on the MDA-MB-231 breast cancer cell line, where compounds with similar structures showed IC50 values ranging from 16.38 μM to over 100 μM, indicating varying degrees of potency . Specifically, derivatives with N-alkyl substitutions exhibited enhanced anticancer effects compared to their unsubstituted counterparts.

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 1a | >100 | MDA-MB-231 |

| 1e | 21.93 | MDA-MB-231 |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported at 4 μg/mL . Additionally, moderate antifungal activity was noted against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

The mechanism underlying the biological activity of this compound is linked to its ability to bind to specific biological targets such as enzymes and receptors. Molecular docking studies have suggested that modifications in the benzimidazole structure can significantly affect binding affinity and subsequent biological activity. For instance, the introduction of different substituents alters the electronic properties and steric hindrance, impacting how effectively the compound interacts with target sites.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various N-alkylated benzimidazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited complete cell death against leukemia and solid tumors, highlighting their potential as anticancer agents . In particular, compounds with halogen substitutions showed enhanced cytotoxicity across multiple cancer cell lines.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYHTIIVIGGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-35-5 | |

| Record name | G-573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.